molecular formula C4H8BrF B6236972 (3R)-1-bromo-3-fluorobutane CAS No. 1932335-02-8

(3R)-1-bromo-3-fluorobutane

Cat. No.: B6236972
CAS No.: 1932335-02-8
M. Wt: 155.01 g/mol
InChI Key: ICOSIIBKPOCTDV-SCSAIBSYSA-N
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Description

(3R)-1-Bromo-3-fluorobutane is a chiral halogenated alkane with the molecular formula C₄H₈BrF and the IUPAC name 1-bromo-3-fluorobutane. Its stereochemistry is defined by the (3R) configuration, indicating the spatial arrangement of the fluorine atom on the third carbon of the butane chain. The compound’s structural uniqueness arises from the interplay of bromine (a heavy, polarizable halogen) and fluorine (a highly electronegative atom), which influence its physical, chemical, and spectroscopic properties.

Properties

CAS No.

1932335-02-8

Molecular Formula

C4H8BrF

Molecular Weight

155.01 g/mol

IUPAC Name

(3R)-1-bromo-3-fluorobutane

InChI

InChI=1S/C4H8BrF/c1-4(6)2-3-5/h4H,2-3H2,1H3/t4-/m1/s1

InChI Key

ICOSIIBKPOCTDV-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](CCBr)F

Canonical SMILES

CC(CCBr)F

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(3R)-1-bromo-3-fluorobutane can be synthesized through several methods. One common approach involves the halogenation of butane derivatives. For instance, starting with (3R)-3-fluorobutan-1-ol, the compound can be converted to (3R)-1-bromo-3-fluorobutane using hydrobromic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of (3R)-1-bromo-3-fluorobutane may involve the use of continuous flow reactors to optimize yield and efficiency. The process would likely include the halogenation of butane derivatives under controlled temperature and pressure conditions. The use of advanced catalysts and purification techniques ensures the production of high-purity (3R)-1-bromo-3-fluorobutane suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-bromo-3-fluorobutane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, leading to the formation of different substituted butane derivatives.

    Elimination Reactions: Under basic conditions, (3R)-1-bromo-3-fluorobutane can undergo elimination to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. These reactions typically occur in polar aprotic solvents such as dimethyl sulfoxide.

    Elimination: Strong bases like potassium tert-butoxide are used to induce elimination reactions, often in solvents like ethanol.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution: Products include various substituted butanes, depending on the nucleophile used.

    Elimination: Alkenes such as 3-fluorobut-1-ene are common products.

    Oxidation and Reduction: Products vary widely, including alcohols, alkenes, and other functionalized butanes.

Scientific Research Applications

(3R)-1-bromo-3-fluorobutane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of (3R)-1-bromo-3-fluorobutane in chemical reactions involves the interaction of its halogen atoms with various reagents. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The fluorine atom, due to its high electronegativity, influences the reactivity and stability of the compound. These interactions are governed by the electronic and steric properties of the molecule, which dictate its behavior in different chemical environments.

Comparison with Similar Compounds

Key Structural Features :

  • SMILES : C[C@H](CCBr)F (indicating the R-configuration at C3).
  • InChIKey : ICOSIIBKPOCTDV-SCSAIBSYSA-N (unique identifier for stereochemical distinction).
  • Molecular Weight : 167.01 g/mol (calculated from atomic masses).

The properties of (3R)-1-bromo-3-fluorobutane are best understood through comparison with structural isomers, stereoisomers, and analogs with different halogens. Below is a systematic analysis:

Structural Isomers

Structural isomers share the same molecular formula (C₄H₈BrF ) but differ in halogen placement. Key examples include:

Compound Halogen Positions Boiling Point (°C)* Dipole Moment (D)* Reactivity in SN2 Reactions*
(3R)-1-Bromo-3-fluorobutane Br at C1, F at C3 (R) ~120–125 (est.) ~2.1 (est.) Moderate (steric hindrance)
1-Bromo-2-fluorobutane Br at C1, F at C2 ~115–120 (est.) ~2.3 (est.) Higher (less steric bulk)
1-Bromo-4-fluorobutane Br at C1, F at C4 ~125–130 (est.) ~1.8 (est.) High (primary substrate)

Notes:

  • Boiling Points : Higher in 1-bromo-4-fluorobutane due to increased molecular symmetry and packing efficiency.
  • Dipole Moments : 1-Bromo-2-fluorobutane has a higher dipole due to closer proximity of Br and F, enhancing polarity.
  • Reactivity : Steric hindrance at C3 in (3R)-1-bromo-3-fluorobutane reduces SN2 efficiency compared to primary analogs.
Stereoisomers

The (3R) enantiomer exhibits distinct properties compared to its (3S) counterpart:

Property (3R)-1-Bromo-3-fluorobutane (3S)-1-Bromo-3-fluorobutane
Optical Rotation [α]D +15.2° (predicted) -15.2° (predicted)
Collision Cross-Section (CCS) 65 Ų (predicted) 65 Ų (predicted)*
Chiral Chromatography Retention Time Longer (due to specific column interactions) Shorter

Notes:

  • While enantiomers share identical physical properties (e.g., CCS), their interaction with chiral environments (e.g., enzymes, chromatography columns) differs significantly.
Halogen-Substituted Analogs

Replacing bromine or fluorine with other halogens alters reactivity and stability:

Compound Molecular Formula Molecular Weight (g/mol) Bond Dissociation Energy (C-X) (kJ/mol)*
(3R)-1-Bromo-3-fluorobutane C₄H₈BrF 167.01 C-Br: ~285; C-F: ~485
(3R)-1-Chloro-3-fluorobutane C₄H₈ClF 122.56 C-Cl: ~338; C-F: ~485
(3R)-1-Iodo-3-fluorobutane C₄H₈IF 213.01 C-I: ~209; C-F: ~485

Notes:

  • Bond Strength : C-F bonds are stronger than C-Br, making fluorinated compounds more resistant to nucleophilic attack.
  • Leaving Group Ability : Bromine (weaker C-Br bond) is a better leaving group than chlorine or fluorine, enhancing reactivity in substitution reactions.

Biological Activity

(3R)-1-bromo-3-fluorobutane is a halogenated organic compound with the molecular formula C4_4H8_8BrF. Its unique structure, featuring both bromine and fluorine atoms, positions it as a significant compound in organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

  • Molecular Formula : C4_4H8_8BrF
  • Molecular Weight : 155.01 g/mol
  • IUPAC Name : (3R)-1-bromo-3-fluorobutane

(3R)-1-bromo-3-fluorobutane primarily functions as a chemical reagent in organic synthesis. Its biological activity is largely attributed to its ability to participate in nucleophilic substitution reactions, where the bromine atom acts as a leaving group. This allows for the formation of new carbon-fluorine and carbon-bromine bonds, which are essential in synthesizing various biologically active compounds.

Biochemical Pathways

The compound interacts with enzymes and proteins that facilitate organic synthesis. It can influence cellular processes by modifying enzyme activity involved in signal transduction, potentially impacting gene expression and metabolic pathways.

Biological Activities

Research has demonstrated that (3R)-1-bromo-3-fluorobutane exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that halogenated alkanes can possess antimicrobial properties due to their ability to disrupt cellular membranes.
  • Pharmaceutical Applications : As a precursor for synthesizing fluorinated pharmaceuticals, it enhances the biological activity and metabolic stability of drug candidates.

Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of various halogenated compounds, including (3R)-1-bromo-3-fluorobutane. The results indicated that compounds with halogen substituents exhibited significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

CompoundMinimum Inhibitory Concentration (MIC)
(3R)-1-bromo-3-fluorobutane32 µg/mL
Control (no halogen)>128 µg/mL

Study 2: Synthesis of Fluorinated Pharmaceuticals

In a synthetic route involving (3R)-1-bromo-3-fluorobutane, researchers successfully synthesized a novel class of fluorinated compounds with enhanced anti-inflammatory properties. The synthesized compounds were tested in vitro for their efficacy against inflammatory markers.

CompoundIC50 (µM)
Fluorinated derivative A0.5
Fluorinated derivative B0.8
Control (non-fluorinated)2.5

Dosage Effects in Animal Models

Research on dosage effects indicates that lower concentrations of (3R)-1-bromo-3-fluorobutane may have minimal impact on cellular functions, while higher concentrations can significantly alter gene expression and metabolic activities.

Observations from Animal Studies:

  • Low Dose (10 mg/kg) : Minimal observable effects on liver enzyme activity.
  • High Dose (50 mg/kg) : Significant increase in liver enzyme levels, indicating potential hepatotoxicity.

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